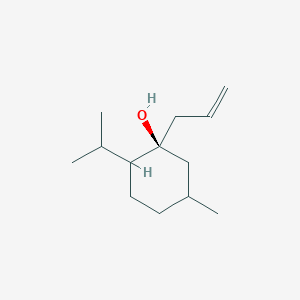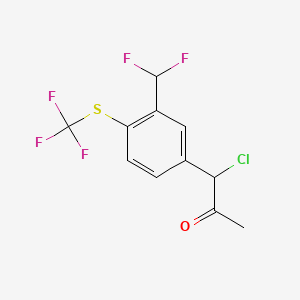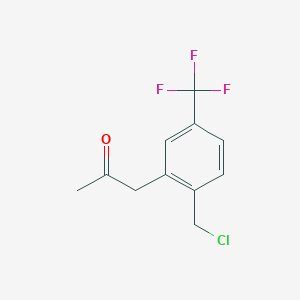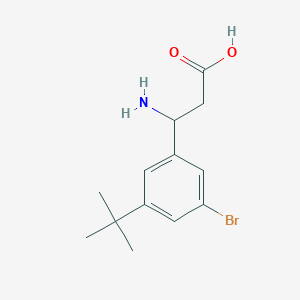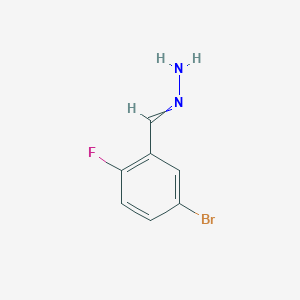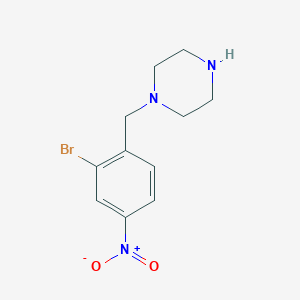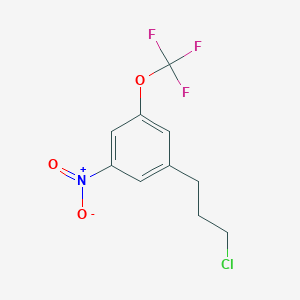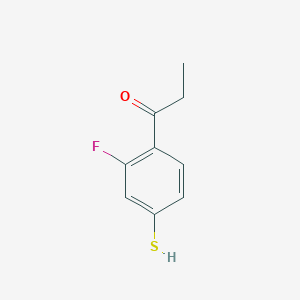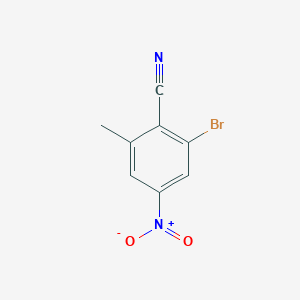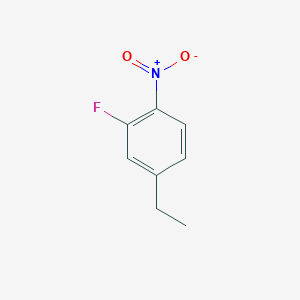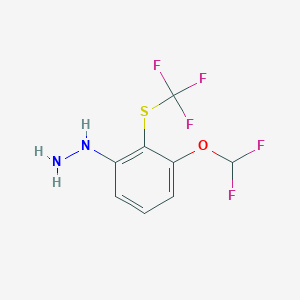
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Introduction of the hydrazine moiety: The hydrazine group is introduced via nucleophilic substitution reactions, often using hydrazine hydrate as a reagent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positional isomers of the functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another fluorinated compound used extensively in catalysis and organic synthesis.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-1-2-4(15-14)6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
SCWJLNBMTHCOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


